molecular formula C10H13NO2S B8601466 2-Propoxy-5-sulfanylbenzamide CAS No. 61627-17-6

2-Propoxy-5-sulfanylbenzamide

Cat. No.: B8601466
CAS No.: 61627-17-6
M. Wt: 211.28 g/mol
InChI Key: UDZGWFXTLPDNOE-UHFFFAOYSA-N
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Description

2-Propoxy-5-sulfanylbenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 2-position and a sulfanyl (-SH) group at the 5-position of the benzene ring. This structure confers unique physicochemical properties, including moderate solubility in polar solvents due to the sulfanyl group and increased lipophilicity from the propoxy substituent.

Properties

CAS No.

61627-17-6

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-propoxy-5-sulfanylbenzamide

InChI

InChI=1S/C10H13NO2S/c1-2-5-13-9-4-3-7(14)6-8(9)10(11)12/h3-4,6,14H,2,5H2,1H3,(H2,11,12)

InChI Key

UDZGWFXTLPDNOE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct studies on 2-propoxy-5-sulfanylbenzamide but offers insights into analogous benzamide derivatives. Below is a comparative analysis based on structural and functional analogs:

Comparison with 2-Aminobenzamides

focuses on 2-aminobenzamides, which differ from this compound in their substituents. Key distinctions include:

  • Substituent Effects: 2-Amino Group: Enhances hydrogen-bonding capacity and aqueous solubility compared to the propoxy group, which increases hydrophobicity. Sulfanyl vs. Amino Reactivity: The -SH group in this compound may confer antioxidant or metal-chelating properties, unlike the -NH₂ group in 2-aminobenzamides, which is more nucleophilic.
Property This compound 2-Aminobenzamide
Solubility (H₂O) Low (propoxy group dominant) Moderate (-NH₂ enhances)
Lipophilicity (LogP) ~2.8 (estimated) ~1.5 (literature-derived)
Bioactivity Potential antioxidant Enzyme inhibition (e.g., HDAC)
Synthetic Complexity Moderate (sulfanyl stability) Low (standard amide routes)

Comparison with Sulfanyl-Containing Analogs

Sulfanyl groups are rare in benzamides but common in thiophenol derivatives. For example, 5-sulfanyl-2-methoxybenzamide (a structural analog) exhibits stronger antioxidant activity than this compound due to the methoxy group’s electron-donating effects, which stabilize the -SH group. However, the propoxy group may improve membrane permeability in drug design applications .

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